molecular formula C12H18N2O2 B12556647 4-{[2-(Morpholin-4-yl)ethyl]amino}phenol CAS No. 147250-76-8

4-{[2-(Morpholin-4-yl)ethyl]amino}phenol

Cat. No.: B12556647
CAS No.: 147250-76-8
M. Wt: 222.28 g/mol
InChI Key: CRBYVNDELWQGML-UHFFFAOYSA-N
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Description

4-{[2-(Morpholin-4-yl)ethyl]amino}phenol is an organic compound that features a morpholine ring attached to a phenol group via an ethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Morpholin-4-yl)ethyl]amino}phenol typically involves the reaction of 4-aminophenol with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Morpholin-4-yl)ethyl]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

4-{[2-(Morpholin-4-yl)ethyl]amino}phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the development of fluorescent probes for imaging applications.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[2-(Morpholin-4-yl)ethyl]amino}phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The morpholine ring can enhance the compound’s ability to cross cell membranes, making it more effective in cellular applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
  • 4-(2-Aminoethyl)morpholine
  • 4-(2-Morpholin-4-yl-ethyl)-phenylamine

Uniqueness

4-{[2-(Morpholin-4-yl)ethyl]amino}phenol is unique due to the presence of both a phenol group and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

147250-76-8

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(2-morpholin-4-ylethylamino)phenol

InChI

InChI=1S/C12H18N2O2/c15-12-3-1-11(2-4-12)13-5-6-14-7-9-16-10-8-14/h1-4,13,15H,5-10H2

InChI Key

CRBYVNDELWQGML-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CC=C(C=C2)O

Origin of Product

United States

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